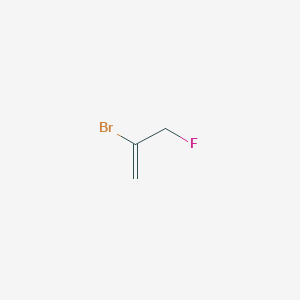

2-Bromo-3-fluoroprop-1-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRNRVRRDJTLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Fluoroprop 1 Ene and Its Structural Analogues

Direct Halogenation Protocols for Propene Derivatives

Direct halogenation of propene and its derivatives is a fundamental approach to introduce halogen atoms. However, controlling the reaction to obtain the desired product, like 2-bromo-3-fluoroprop-1-ene, can be challenging due to the formation of mixtures of mono- and poly-substituted products. testbook.com

Regioselective and chemoselective halogenation methods are crucial for the specific synthesis of haloalkenes. vaia.commasterorganicchemistry.com Regioselectivity refers to the preferential addition of a reagent to a particular position on a molecule, while chemoselectivity is the selective reaction of one functional group in the presence of others. vaia.commasterorganicchemistry.com

In the context of synthesizing compounds like this compound, these strategies are essential. For instance, the addition of hydrogen bromide to an unsymmetrical alkene typically follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon atom. testbook.commasterorganicchemistry.com However, achieving the anti-Markovnikov addition required for certain isomers can be accomplished using specific reagents and conditions.

A patented two-step method for a structural isomer, (E)-2-bromo-1-fluoroprop-1-ene, involves the initial bromination of 1,3-propene sultone with dry HBr gas, followed by fluorination using potassium fluoride (B91410). Another approach uses bromine trifluoride (BrF₃) as a dual halogen source, reacting with propene derivatives to yield bromo-fluoro propenes. The reaction mechanism is believed to involve radical intermediates, with the fluorine atom preferentially occupying the less substituted position.

Electrochemical methods have also been explored for the regio- and chemoselective difunctionalization of alkenes, including formyloxylation-bromination/chlorination/trifluoromethylation. beilstein-journals.org These reactions proceed via radical intermediates, offering a high degree of control over the final product's structure. beilstein-journals.org

| Reagent/Method | Substrate | Product | Key Feature |

| HBr gas, then KF/sulfolane | 1,3-Propene sultone | (E)-2-bromo-1-fluoroprop-1-ene | Two-step, regioselective synthesis. |

| Bromine trifluoride (BrF₃) | Propene derivative | Bromo-fluoro propene | Single-step, dual halogen source. |

| Electrochemical oxidation | Alkene | Formyloxylated and halogenated alkene | High regio- and chemoselectivity. beilstein-journals.org |

Dehydrohalogenation Reactions as Pathways to Haloalkenes

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a common method for synthesizing alkenes and haloalkenes. jove.comwikipedia.org This reaction is typically promoted by a strong base. ausetute.com.auunacademy.com The synthesis of alkynes can be achieved through a double dehydrohalogenation of vicinal or geminal dihalides. jove.comunacademy.comlibretexts.org

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a strong base abstracts a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. jove.comlibretexts.org Strong bases like potassium hydroxide (B78521) or potassium tert-butoxide are often used to facilitate these reactions. wikipedia.orgunacademy.com The regioselectivity of dehydrohalogenation can often be predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. wikipedia.orgunacademy.com

For the synthesis of haloalkenes, dehydrohalogenation of a dihaloalkane can be a key step. The reaction of a vicinal dihalide with a strong base first yields a haloalkene. jove.com A second elimination reaction can then produce an alkyne. jove.comlibretexts.org The choice of base and reaction conditions can influence the competition between elimination and substitution reactions. docbrown.infomsu.edu To favor elimination, a strong, sterically hindered base and a less polar solvent are often employed. docbrown.info

| Base | Substrate Type | Typical Product | Key Feature |

| Potassium Hydroxide (KOH) in Ethanol (B145695) | Alkyl Halide | Alkene | Favors elimination over substitution. wikipedia.org |

| Sodium Amide (NaNH₂) in Liquid Ammonia | Vicinal/Geminal Dihalide | Alkyne | Strong base for double dehydrohalogenation. jove.comunacademy.comlibretexts.org |

| Potassium tert-butoxide | Alkyl Halide | Alkene | Strong, sterically hindered base that favors elimination. wikipedia.orgunacademy.com |

Halogen Exchange Reactions and their Mechanistic Considerations

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are valuable for synthesizing specific alkyl halides. organicmystery.comallrounder.ai The Finkelstein reaction typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. organicmystery.comallrounder.ai The Swarts reaction is used to prepare alkyl fluorides by heating an alkyl chloride or bromide with a metallic fluoride like silver fluoride (AgF) or mercury(II) fluoride (HgF₂). organicmystery.comallrounder.ai

These reactions are often driven by the precipitation of the less soluble sodium halide in the Finkelstein reaction or the formation of a strong carbon-fluorine bond in the Swarts reaction. allrounder.ai Catalysts such as quaternary ammonium (B1175870) salts or crown ethers can sometimes be used to facilitate halogen exchange in aromatic compounds. google.com Recent research has also demonstrated that commercially available alumina (B75360) can catalyze the halogen exchange reaction of long-chain alkyl halides. acs.org

Radical-Mediated Synthesis Approaches for Allylic Halogenation

Radical-mediated halogenation provides a pathway for the substitution of a hydrogen atom at an allylic position (the carbon atom adjacent to a double bond). ucalgary.calibretexts.org This method is particularly useful when direct addition to the double bond is to be avoided. The stability of the resulting allylic radical, due to resonance, favors substitution at this position. ucalgary.calibretexts.org

N-Bromosuccinimide (NBS) is a common reagent used to achieve low concentrations of bromine, which favors allylic bromination over addition to the double bond. ucalgary.calibretexts.org The reaction is typically initiated by light or heat, which generates bromine radicals. ucalgary.ca These radicals then abstract an allylic hydrogen, forming an allylic radical that propagates the chain reaction. ucalgary.calibretexts.org

| Reagent | Condition | Substrate | Key Feature |

| N-Bromosuccinimide (NBS) | Light or Heat | Alkene with allylic hydrogens | Selective for allylic bromination. ucalgary.calibretexts.org |

| Cl₂ | High Temperature | Alkene with allylic hydrogens | Allylic chlorination at low concentrations. libretexts.orglibretexts.org |

Organometallic Reagent-Based Syntheses of Halogenated Propenes

Organometallic reagents play a crucial role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. The preparation of organometallic compounds often involves the reaction of a metal with an organic halide. libretexts.org These reagents can then be used in various coupling reactions to construct more complex molecules.

For the synthesis of halogenated propenes, organometallic approaches can offer unique reactivity and selectivity. For example, titanocene-catalyzed halogen exchange reactions have been developed for aliphatic fluorine compounds. researchgate.net Additionally, organometallic complexes can be used as catalysts for a variety of transformations, including the synthesis of polymers and fine chemicals. nih.gov

Emerging Synthetic Techniques in the Preparation of Halogenated Alkenes (e.g., Microwave-Assisted Synthesis)

The synthesis of halogenated alkenes, including structurally related compounds to this compound, has been significantly advanced by the adoption of emerging technologies. Among these, microwave-assisted synthesis represents a notable shift from conventional heating methods, offering substantial improvements in reaction speed, efficiency, and environmental impact. dergipark.org.trmdpi.com Microwave irradiation, as a non-conventional energy source, accelerates reaction rates, leading to cleaner reactions, higher yields, and shorter completion times. dergipark.org.trnih.gov This technique is often highlighted as a step towards "green chemistry" due to its efficiency and reduced use of hazardous solvents. dergipark.org.tr

The core principle of microwave-assisted chemistry lies in the direct heating of polar molecules through the interaction of their dipoles with the microwave energy. This localized and rapid heating can dramatically reduce reaction times from hours to mere minutes. nih.gov For instance, in the synthesis of halo-substituted chalcones, reactions under microwave irradiation were completed in as little as two minutes, a significant acceleration compared to classical Claisen-Schmidt condensation methods. dergipark.org.tr Similarly, the synthesis of an intermediate for the drug benazepril (B1667978) saw a drastic reduction in reaction time when switching from conventional thermal methods to microwave irradiation, with some reaction steps only proceeding under microwave conditions. nih.gov

The benefits of this technique have been demonstrated across various syntheses of halogenated compounds. A microwave-assisted, solvent-free approach to synthesizing α-fluoro-α,β-unsaturated esters has been reported, showcasing the method's versatility. lookchem.com Furthermore, an environmentally friendly, microwave-assisted Michaelis–Arbuzov reaction has been developed for producing dialkyl haloalkylphosphonates, which are key intermediates for various important compounds. This solventless method provides high yields of pure products, simplifying purification. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Halogenated Compounds This table provides a comparative overview of reaction parameters between conventional heating and microwave-assisted methods for the synthesis of various compounds, including those with halogen substitutions.

| Compound Type | Method | Reaction Time | Yield | Key Advantages of Microwave Method | Reference |

|---|---|---|---|---|---|

| Halo-substituted Chalcones | Conventional (Claisen-Schmidt) | Several hours | Variable | Rapid reaction (2 mins), high yield (90%), clean conditions, economical. | dergipark.org.tr |

| Halo-substituted Chalcones | Microwave-Assisted | ~2 minutes | ~90% | ||

| Benazepril Intermediate | Conventional | Long reaction times / No reaction | Similar to MW | Drastic reduction in time; enables reactions that fail conventionally. | nih.gov |

| Benazepril Intermediate | Microwave-Assisted | 4 minutes | 65% | ||

| Morpholine-Based Chalcones | Conventional | Not specified | Variable | Faster reaction times, higher conversion rates, increased selectivity. | mdpi.com |

| Morpholine-Based Chalcones | Microwave-Assisted | 1-2 minutes | High |

Stereoselective Approaches in Haloalkene Synthesis

Achieving stereocontrol in the synthesis of halogenated alkenes is critical, as the geometry of the double bond and the configuration of any stereocenters profoundly influence the molecule's properties and reactivity. nih.gov A variety of methods have been developed to introduce halogens with high stereoselectivity, ranging from substrate-controlled reactions to the use of chiral catalysts. nih.govnumberanalytics.com Alkenyl halides are pivotal substrates in transition metal-catalyzed cross-coupling reactions, making their stereoselective synthesis a key focus area. mdpi.com

One powerful strategy is the halofunctionalization of alkenes, which allows for the simultaneous introduction of a halogen and another functional group. rsc.orgconnectjournals.com This can be achieved with high levels of stereoselectivity, often proceeding through a halonium ion intermediate that is attacked by a nucleophile in an anti-fashion. connectjournals.com The development of chiral catalysts has enabled enantioselective versions of these reactions, such as the bromolactonization of alkenoic acids using cinchona alkaloid-based catalysts. connectjournals.com

Transition metal catalysis provides a versatile platform for stereoselective haloalkene synthesis. The Takai–Utimoto olefination, for example, utilizes chromium(II) chloride to convert aldehydes into (E)-haloalkenes with a strong preference for the E-isomer, a selectivity attributed to stereoelectronic effects. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also employed for the stereoselective synthesis of complex alkenes. For instance, (E)- and (Z)-2-fluoro-1-iodoalkenes can be coupled with vinylboronates to stereoselectively produce fluorinated alkadienylboronates. psu.edu Similarly, the reaction of aryl halides with alk-1-enylboranes, catalyzed by palladium complexes, provides a direct route to arylated (E)-alkenes in high yields. rsc.org

Strategies to achieve stereoselectivity include:

Catalyst Control: The use of chiral catalysts or metal complexes (e.g., Palladium, Chromium, Copper) to direct the stereochemical outcome. nih.govnumberanalytics.com

Substrate Control: Utilizing existing stereocenters or directing groups within the substrate molecule to influence the approach of the halogenating agent. nih.gov

Reaction Mechanism Control: Exploiting the inherent stereospecificity of certain reaction mechanisms, such as the SN2 opening of epoxides or the anti-addition in halofunctionalization. nih.govconnectjournals.com

Table 2: Overview of Stereoselective Methods in Haloalkene Synthesis This table summarizes various stereoselective synthetic approaches for preparing haloalkenes and their derivatives, highlighting the catalyst, reaction type, and stereochemical outcome.

| Method | Catalyst/Reagent | Reaction Type | Typical Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Takai–Utimoto Olefination | CrCl₂ / CHX₃ (X=Cl, Br, I) | Olefination of Aldehydes | High selectivity for (E)-haloalkenes. | wikipedia.org |

| Heck Reaction | Palladium Catalyst | Cross-Coupling | Stereoselective synthesis of dienylboronates from haloalkenes. | psu.edu |

| Suzuki-Miyaura Coupling | Palladium Catalyst / Base | Cross-Coupling | Stereoselective synthesis of arylated (E)-alkenes. | rsc.org |

| Enantioselective Bromolactonization | Cinchona Alkaloid Derivative / NBS | Halocyclization | Formation of chiral bromolactone derivatives. | connectjournals.com |

| Difunctionalization of Alkynes | Hg(OAc)₂ / I₂ | Halogenation/Acetoxylation | Stereoselective synthesis of (Z)-β-iodoenol acetates. | mdpi.com |

Elucidating Reaction Mechanisms and Reactivity Patterns of 2 Bromo 3 Fluoroprop 1 Ene

Nucleophilic Substitution Reactions

The presence of a bromine atom, a good leaving group, and an allylic fluorine atom makes 2-bromo-3-fluoroprop-1-ene susceptible to nucleophilic substitution reactions. These reactions involve the replacement of one of the halogen atoms by a nucleophile. The regioselectivity of the attack, i.e., whether the nucleophile attacks the carbon bearing the bromine or the carbon bearing the fluorine, is a key aspect of its reactivity.

For instance, in related bromo-chloro propenes, the halogen atoms can be substituted by nucleophiles like hydroxide (B78521) ions or amines. Similarly, 2-bromo-3-ethoxyprop-1-ene (B3057111) undergoes nucleophilic substitution where the bromine atom is replaced by various nucleophiles.

The fluorine atom in this compound is in an allylic position, making it potentially susceptible to allylic substitution. Allylic halides are generally reactive in substitution reactions due to the formation of a resonance-stabilized allylic carbocation intermediate. quora.com In the case of this compound, the attack of a nucleophile at the carbon bearing the fluorine would lead to an allylic substitution product.

The specificity of this pathway is influenced by several factors. The nature of the nucleophile and the reaction conditions play a crucial role. Strong, hard nucleophiles may favor direct substitution, while softer nucleophiles might lead to other reaction pathways. The stability of the potential carbocation intermediate also influences the reaction course.

Elimination Reactions

Elimination reactions, particularly dehydrohalogenation (the removal of a hydrogen and a halogen atom), are common for halogenated alkenes. molaid.com In the case of this compound, elimination could involve the removal of HBr or HF, leading to the formation of a diene or an alkyne.

Dehydrohalogenation reactions of haloalkanes typically proceed via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism. chemguide.co.uk The E2 mechanism is a one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. chemguide.co.uk This mechanism is favored by strong, sterically hindered bases and is common for primary and secondary haloalkanes. chemguide.co.uk

In the context of this compound, a strong base could abstract a proton from the methyl group, leading to the elimination of the bromine atom and the formation of 3-fluoro-1,2-propadiene. Alternatively, abstraction of a proton from the carbon bearing the fluorine could lead to the elimination of the fluorine atom and the formation of 2-bromo-1,2-propadiene. The relative acidity of the protons and the leaving group ability of bromide versus fluoride (B91410) will determine the major product.

For example, the dehydrohalogenation of 2-bromopropane (B125204) with a strong base like potassium hydroxide in ethanol (B145695) yields propene. libretexts.orgyoutube.com The hydroxide ion acts as a base, removing a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the expulsion of the bromide ion. chemguide.co.uklibretexts.org

| Reactant | Reagent | Product(s) | Reaction Type |

| 2-Bromopropane | KOH/Ethanol | Propene | Dehydrohalogenation |

| 2-Bromo-3,3-dimethylbutane | Strong Base | 3,3-dimethylbut-1-ene (major) | Dehydrohalogenation |

| 1-Bromo-1-methylcyclohexane | Alcoholic KOH | 1-Methylcyclohexene | Dehydrohalogenation |

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of reactivity for electrophilic addition reactions. molaid.com Reagents such as hydrogen halides (HBr, HCl) can add across the double bond.

The regioselectivity of electrophilic addition to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org In the case of this compound, the addition of a hydrogen halide (HX) would likely proceed via the formation of a carbocation intermediate. The stability of this carbocation will be influenced by the electronic effects of the bromine and fluorine substituents.

For instance, the addition of HBr to 3-methylbut-1-ene yields 2-bromo-2-methylbutane (B1582447) as the major product and 2-bromo-3-methylbutane (B93499) as the minor product, following Markovnikov's rule. brainly.in

Oxidation and Reduction Chemistry

The double bond in this compound can be subject to oxidation, potentially leading to the formation of epoxides or other oxidized derivatives. The presence of halogens can influence the reactivity of the double bond towards oxidizing agents.

Reduction of the double bond or the carbon-halogen bonds is also a possible transformation. For example, the action of zinc on certain perfluoroalkylated bromo-esters can lead to the reduction of the bromine atom. researchgate.netresearchgate.net

Rearrangement Processes in the Context of Halogenated Propene Derivatives (e.g., Carbocation Rearrangements)

Carbocation intermediates, which can be formed during addition or substitution reactions of this compound, are susceptible to rearrangement to form more stable carbocations. pressbooks.pubmasterorganicchemistry.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. masterorganicchemistry.comjove.com

For example, the reaction of 3-methyl-1-butene (B165623) with HCl results in a rearranged product, 2-chloro-2,3-dimethylbutane, in addition to the expected product, 3-chloro-2,2-dimethylbutane. pressbooks.pub This is explained by the rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation via a hydride shift. pressbooks.pubjove.com In the context of this compound, the formation of a carbocation intermediate could potentially lead to rearrangements, influencing the final product distribution. The presence of the electronegative fluorine and bromine atoms would significantly impact the stability and rearrangement propensity of any carbocation intermediates.

| Starting Alkene | Reagent | Initial Carbocation | Rearranged Carbocation | Final Product(s) |

| 3-Methyl-1-butene | HCl | Secondary | Tertiary (via hydride shift) | 3-Chloro-2,2-dimethylbutane, 2-Chloro-2,3-dimethylbutane |

| Vinylcyclohexane | HBr | Secondary | Tertiary (via hydride shift) | 1-Bromo-1-ethylcyclohexane |

Influence of Halogen Substituents on Electronic and Steric Properties and their Impact on Reactivity

The reactivity of this compound is intricately governed by the electronic and steric properties of its two halogen substituents: bromine and fluorine. These atoms exert opposing and distinct electronic effects—inductive and mesomeric—and introduce significant steric bulk, which collectively dictates the molecule's behavior in chemical reactions.

Electronic Properties:

In opposition to the inductive effect, halogens can also exhibit a mesomeric or resonance effect (+M effect) by donating one of their lone pairs of electrons to the π-system. For the bromine atom at the C-2 position, this involves the delocalization of a lone pair into the double bond's π-system. However, the +M effect of halogens is generally weak and, in the case of fluorine and chlorine, is significantly outweighed by their strong -I effect. libretexts.org For bromine, the +M effect is slightly more significant than for fluorine due to better orbital overlap between the larger 4p orbital of bromine and the 2p orbital of carbon, but the inductive effect still dominates. The fluorine atom at the C-3 position is too far to participate directly in resonance with the double bond.

Steric Properties:

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituents, which can impede the approach of a reactant to the reactive site. acs.org In this compound, both halogen atoms contribute to steric bulk around the molecule. Bromine has a significantly larger van der Waals radius (1.85 Å) than fluorine (1.47 Å) and hydrogen (1.20 Å). The placement of the bulky bromine atom directly on the double bond at C-2 shields that carbon and the adjacent C-1 from attack. acs.org The fluoromethyl group (-CH2F) at C-3 also contributes to steric crowding. This steric hindrance can influence the regioselectivity and stereoselectivity of addition reactions, potentially favoring attack at the less hindered C-1 position or dictating the face of the double bond from which a reagent can approach. savemyexams.com

The combination of these electronic and steric factors has a profound impact on the reactivity of this compound. The strong inductive electron withdrawal deactivates the double bond, slowing down reactions with electrophiles. Simultaneously, the steric bulk of the substituents can hinder the approach of reagents, further reducing reaction rates and influencing the orientation of the attack.

Below is a table summarizing the key properties of the halogen substituents in this compound.

| Property | Fluorine (at C-3) | Bromine (at C-2) | Impact on Reactivity |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 | Strong inductive withdrawal (-I) from both, deactivating the C=C bond. |

| Van der Waals Radius (Å) | 1.47 | 1.85 | Bromine provides significant steric hindrance at the double bond. |

| Dominant Electronic Effect | Strong Inductive (-I) | Inductive (-I) > Mesomeric (+M) | Reduces nucleophilicity of the alkene, slowing electrophilic addition. |

| C-X Bond Dissociation Enthalpy (in CH₃-X, kJ/mol) | 452 | 293 | The C-F bond is very strong and less likely to break. The C-Br bond is weaker, making bromine a better leaving group in potential nucleophilic substitution reactions. numberanalytics.com |

This interactive table summarizes the properties of the halogen substituents. The data for bond dissociation enthalpy is for methyl halides and serves as an approximation for the trends in this compound.

Comparative Reactivity Studies with Related Haloalkenes

The reactivity of this compound is best understood through comparison with related haloalkenes. These comparisons highlight how the identity and position of the halogen substituents modulate the molecule's chemical behavior. Key factors in these comparisons are the strength of the carbon-halogen bond, the stability of reaction intermediates, and steric effects.

Influence of Halogen Identity:

The identity of the halogen atom significantly influences reactivity, particularly in reactions where the carbon-halogen bond is broken, such as nucleophilic substitution or certain elimination reactions. The reactivity order for haloalkanes as leaving groups is typically I > Br > Cl > F, which correlates inversely with the C-X bond strength. unacademy.com The C-F bond is one of the strongest single bonds in organic chemistry, making fluoroalkanes extremely unreactive in nucleophilic substitution reactions. msu.edu Conversely, the C-Br bond is considerably weaker, making bromine a much better leaving group.

In the context of haloalkenes, if this compound were to undergo a nucleophilic attack at C-2 (vinylic substitution, generally difficult) or C-3 (allylic substitution), the bromine atom at the vinylic position would be more likely to be displaced than a fluorine atom in an analogous position due to the weaker C-Br bond. For instance, studies on haloalkane dehalogenases show that the rate of C-Br bond cleavage is higher than that of C-Cl bond cleavage. researchgate.net

When considering electrophilic addition to the double bond, electron-withdrawing substituents generally decrease the reaction rate. msu.edu Since fluorine is more electronegative than chlorine and bromine, a fluoro-substituted alkene is typically less reactive towards electrophiles than a chloro- or bromo-substituted one. Therefore, one would predict that propene would be more reactive than 2-chloropropene, which in turn would be more reactive than a hypothetical 2-fluoropropene (B75672) in an electrophilic addition reaction.

Influence of Substituent Position:

The position of the halogen substituents has a critical effect on reactivity, especially in electrophilic additions, which proceed through carbocation intermediates. The stability of the carbocation determines the major product according to Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon of the double bond that has more hydrogen atoms, leading to the more substituted (and more stable) carbocation. savemyexams.com

Let's compare the potential reactivity of isomers of bromo-fluoropropene:

This compound: Electrophilic attack at C-1 would lead to a secondary carbocation at C-2, which is stabilized by the adjacent -CH₂F group. However, the strong inductive effect of the fluorine atom would also destabilize the positive charge. The bromine at C-2 would also influence stability.

3-Bromo-2-fluoroprop-1-ene: In this isomer, the fluorine is vinylic, and the bromine is allylic. The C-Br bond is at an allylic position, making it susceptible to Sₙ1 or Sₙ2 reactions. The fluorine atom directly on the double bond would strongly deactivate it towards electrophilic attack.

(E)-1-Bromo-2-fluoroprop-1-ene: Here, both halogens are vinylic. The fluorine at C-2 would have a deactivating effect. Electrophilic attack would likely occur at C-1, generating a carbocation at C-2 stabilized by the fluorine's lone pairs (resonance) but destabilized by its inductive effect.

Kinetic studies on the reaction of O(³P) atoms with halopropenes provide quantitative insight into how substituent changes affect reactivity. While data for this compound is not available, the trend observed for related compounds is informative.

The following table presents room temperature rate constants for the reaction of O(³P) atoms with propene and some of its halogenated derivatives.

| Reactant | Rate Constant (k₂₉₈K) (cm³ molecule⁻¹ s⁻¹) | Relative Rate (Propene = 1.00) |

| Propene (CH₃CH=CH₂) | 3.99 x 10⁻¹² | 1.00 |

| 3-Chloropropene (CH₂ClCH=CH₂) | 1.35 x 10⁻¹² | 0.34 |

| 2-Chloropropene (CH₃CCl=CH₂) | 3.15 x 10⁻¹² | 0.79 |

| 3-Fluoropropene (CH₂FCH=CH₂) | 8.30 x 10⁻¹³ | 0.21 |

Data sourced from a kinetic study on O(3P) atom reactions. scielo.org.ar This interactive table allows for a comparison of reaction rates.

The data shows that halogen substitution deactivates the alkene towards attack by O(³P) atoms. scielo.org.ar Notably, substitution at the allylic position (C-3) with either chlorine or fluorine causes a more significant decrease in reactivity than substitution at the vinylic position (C-2). scielo.org.ar Fluorine at the C-3 position has a stronger deactivating effect than chlorine at the same position, which aligns with fluorine's greater electronegativity. scielo.org.ar Applying these trends to this compound, the fluorine at the allylic C-3 position would be expected to significantly deactivate the molecule, while the bromine at the vinylic C-2 position would have a lesser deactivating effect.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3 Fluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-bromo-3-fluoroprop-1-ene, offering detailed insights into its carbon-proton framework and the specific environment of the fluorine atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Carbon Skeleton and Proton Environments

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For alkenes, the protons attached to the double bond, known as vinylic protons, typically resonate in a specific region of the spectrum. The integration of the peak areas in a ¹H NMR spectrum corresponds to the ratio of the number of protons generating the signal. pressbooks.pub

In a related compound, 1,1,2-trichloroethane, the signal for the two chemically equivalent protons (Ha) appears as a doublet due to coupling with the adjacent single proton (Hb). Conversely, the Hb signal is split into a triplet by the two Ha protons. pressbooks.pub For this compound, one would expect distinct signals for the terminal =CH₂ protons and the -CH₂F protons. The chemical shifts are influenced by the electronegativity of the adjacent atoms (bromine and fluorine), causing them to appear at different frequencies. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Aromatic compounds typically show ¹³C chemical shifts greater than 100 ppm. researchgate.net For this compound, distinct signals would be observed for the sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the fluorine atom.

A representative, though not specific to this exact molecule, set of data for a related bromo-alkene, 1-bromobutane, shows four distinct peaks in its ¹³C NMR spectrum, corresponding to the four different carbon environments. docbrown.info Similarly, 2-bromo-2-methylpropane (B165281) exhibits two ¹³C signals due to its molecular symmetry. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data Interpretation

| Nucleus | Type of Information | Expected Observations for this compound |

|---|---|---|

| ¹H | Proton environments, coupling | Signals for =CH₂ and -CH₂F protons with specific splitting patterns. |

| ¹³C | Carbon skeleton | Distinct signals for C=C and C-F carbons. |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a powerful tool specifically for analyzing fluorine-containing compounds. mdpi.com It provides information about the chemical environment of the fluorine atom. In a study of fluorinated analogs of organosulfur compounds, ¹⁹F NMR chemical shifts were reported relative to a trifluoroacetic acid (TFA) standard. For S-(2-Fluoroallyl) 2-fluoroprop-2-ene-1-sulfinothioate, the fluorine signal appeared as a multiplet in the ¹⁹F NMR spectrum. mdpi.com For this compound, a distinct signal in the ¹⁹F NMR spectrum would confirm the presence and electronic environment of the fluorine atom.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY) in Complex Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for deciphering complex molecular structures by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edulibretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. emerypharma.com This would be useful in confirming the connectivity between the vinylic protons and the protons on the fluorinated methyl group in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is particularly useful for determining the stereochemistry of a molecule. For this compound, NOESY could help to understand the spatial arrangement of the substituents around the double bond. libretexts.org

Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC), providing a complete picture of the molecular structure. emerypharma.com

Deuterium (B1214612) Labeling in Mechanistic NMR Studies

Deuterium (²H) labeling is a technique used to probe reaction mechanisms. By selectively replacing protons with deuterium atoms, which are NMR-inactive under typical ¹H NMR conditions, specific signals in the spectrum will disappear. This allows chemists to track the fate of specific atoms during a chemical reaction. Synthetic methods for incorporating isotopes like deuterium into organic compounds are well-established. google.com While specific studies on this compound using this technique are not detailed in the provided context, it remains a powerful tool for mechanistic investigations in organic chemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the types of bonds present in a molecule. In a study on fluorinated organosulfur compounds, characteristic IR absorption bands were observed for various functional groups. mdpi.com For this compound, one would expect to see characteristic stretching vibrations for the C=C double bond, C-H bonds, C-F bond, and C-Br bond. For instance, C-F stretching vibrations typically appear in the range of 1000-1400 cm⁻¹, while C=C stretching vibrations are found around 1620-1680 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. A study on 1-bromo-3-fluoropropane (B1205824) utilized temperature-dependent Raman spectra to investigate conformational stability. nih.gov This technique could similarly be applied to this compound to study its conformational isomers.

Table 2: Expected Vibrational Frequencies for this compound

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=C | Stretch | 1620 - 1680 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. uni-regensburg.de

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which can be used to confirm its molecular formula. mdpi.com For this compound (C₃H₄BrF), the expected monoisotopic mass would be approximately 137.9480 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is ideal for analyzing the purity of volatile compounds like this compound and for identifying any impurities present. rsc.org The gas chromatogram would show a major peak corresponding to the target compound, and the mass spectrum of this peak would confirm its identity.

Application of Chromatographic Methods (e.g., HPLC, GC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and assessing the purity of the final products. For a volatile and reactive compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed. omicsonline.orgspecificpolymers.com These techniques allow for the effective separation of the target compound from starting materials, by-products, and isomers, which is crucial for process optimization and quality control. libretexts.orgoshadhi.co.uk

Gas Chromatography (GC) for Purity Assessment

Due to the volatile nature of this compound, Gas Chromatography (GC) is an exceptionally suitable method for determining its purity. omicsonline.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. oshadhi.co.uk Separation is achieved based on the differential partitioning of components between the two phases, which is influenced by factors such as boiling point and polarity. libretexts.orgoshadhi.co.uk Components are identified by their specific retention times—the time taken to travel through the column. oshadhi.co.uk

For halogenated alkenes like this compound, a capillary column with a non-polar or mid-polarity stationary phase, such as one based on polydimethylsiloxane, is often effective. A flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds. Alternatively, a halogen-specific detector (XSD) can provide enhanced selectivity for halogenated compounds, reducing interference from non-halogenated matrix components. sielc.com

The purity is assessed by analyzing the resulting chromatogram. The area of each peak is proportional to the amount of the corresponding compound in the mixture. oshadhi.co.uk A sample of high purity will show a single major peak corresponding to this compound. Trace peaks may indicate the presence of impurities, such as unreacted starting materials, solvents, or regioisomers like 3-Bromo-2-fluoroprop-1-ene, which can form during synthesis. libretexts.org

Illustrative GC Purity Analysis of this compound

Below is a hypothetical data table representing the GC analysis of a synthesized batch of this compound. The conditions are based on typical methods for analyzing volatile haloalkenes.

GC System Parameters

| Parameter | Value |

|---|---|

| Instrument | Agilent 6890 GC or similar |

| Column | DB-5 (30 m x 0.25 mm i.d. x 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), then 15 °C/min to 220 °C (hold 3 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Injection Vol. | 1.0 µL (split ratio 50:1) |

Chromatogram Data for Purity Assessment

| Peak No. | Retention Time (min) | Compound Identity | Peak Area | Area % |

|---|---|---|---|---|

| 1 | 3.85 | Dichloromethane (Solvent) | 1,234 | - |

| 2 | 5.12 | Starting Material A | 4,567 | 1.15 |

| 3 | 5.98 | 3-Bromo-2-fluoroprop-1-ene (Isomer) | 6,789 | 1.71 |

| 4 | 6.45 | This compound | 385,432 | 96.84 |

| 5 | 7.11 | Unknown By-product | 1,210 | 0.30 |

| Total | | | 398,000 | 100.00 |

This interactive table showcases a hypothetical purity analysis. The data indicates a purity of 96.84% for the target compound, with minor impurities identified.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of chemical reactions in real-time or by analyzing aliquots taken at specific intervals. researchgate.netmestrelab.com Unlike GC, HPLC is ideal for less volatile compounds or for reactions conducted in solutions that are not amenable to direct injection into a GC. omicsonline.org For reactions producing this compound, reversed-phase HPLC is a common choice.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. unimi.itrsc.org Separation occurs based on the hydrophobic/hydrophilic interactions of the analytes with the stationary and mobile phases. A UV detector is often suitable for detection, as the double bond in the propene structure provides a chromophore. mestrelab.com

By taking small samples from the reaction mixture over time, a series of chromatograms can be generated. researchgate.net Plotting the concentration (or peak area) of reactants and products against time allows for the determination of reaction kinetics, helps identify the point of reaction completion, and can reveal the formation of transient intermediates or stable by-products. researchgate.netmestrelab.com This information is critical for optimizing reaction conditions such as temperature, catalyst loading, or reaction time to maximize yield and purity.

Illustrative HPLC Data for Reaction Monitoring

The following table simulates data from an HPLC analysis used to monitor the synthesis of this compound from a precursor.

HPLC System Parameters

| Parameter | Value |

|---|---|

| Instrument | Waters Alliance HPLC System or similar |

| Column | XTerra C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient: Acetonitrile/Water (0.1% TFA) from 30:70 to 80:20 over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 210 nm |

| Injection Vol. | 10 µL |

Reaction Progress Over Time (Normalized Area %)

| Time (hours) | Precursor A (%) | Precursor B (%) | This compound (%) | By-product X (%) |

|---|---|---|---|---|

| 0 | 49.5 | 50.5 | 0.0 | 0.0 |

| 1 | 35.2 | 36.1 | 27.5 | 1.2 |

| 2 | 22.8 | 23.5 | 51.8 | 1.9 |

| 4 | 8.1 | 9.0 | 80.1 | 2.8 |

| 6 | 1.5 | 2.3 | 92.6 | 3.6 |

This interactive table demonstrates how HPLC can track the consumption of reactants and the formation of the product and a by-product over an 8-hour period, indicating the reaction is near completion.

Theoretical and Computational Chemistry Investigations of 2 Bromo 3 Fluoroprop 1 Ene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio Methods)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-bromo-3-fluoroprop-1-ene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior at the atomic and electronic levels. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), is a common choice for achieving a balance between computational cost and accuracy in studying such halogenated alkenes. researchgate.netresearchgate.net These calculations provide a robust framework for predicting molecular geometries, electronic structures, and spectroscopic parameters. researchgate.netresearchgate.net

Geometrical Optimization and Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals)

Geometrical optimization of this compound using methods like DFT at the B3LYP/6-311G(d,p) level allows for the determination of its most stable three-dimensional structure, including bond lengths and angles. researchgate.netresearchgate.net Analysis of the electronic structure focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For related compounds, the HOMO-LUMO energy gap has been calculated to be around 4.25 eV, indicating significant charge transfer capabilities within the molecule. researchgate.net The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of a Related Propene Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | [Value not found] |

| LUMO Energy | [Value not found] |

| HOMO-LUMO Gap | ~4.25 eV researchgate.net |

| Dipole Moment | [Value not found] |

| Total Energy | [Value not found] |

Data for a structurally similar compound calculated using DFT/B3LYP/6-311G(d,p).

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. researchgate.netresearchgate.net DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). researchgate.netresearchgate.net The calculated vibrational frequencies, after appropriate scaling, often show excellent agreement with experimental FT-IR and Raman spectra, aiding in the assignment of complex spectral bands. researchgate.net Similarly, calculated NMR chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the structural elucidation of the molecule and its isomers. researchgate.net For instance, in related bromo-fluoro organic compounds, ¹H and ¹³C NMR spectra have been successfully simulated to match experimental data. chemicalbook.comchemicalbook.com

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Key ¹H NMR Chemical Shift (ppm) | [Data not available] | [Data not available] |

| Key ¹³C NMR Chemical Shift (ppm) | [Data not available] | [Data not available] |

| C=C Vibrational Frequency (cm⁻¹) | [Data not available] | [Data not available] |

| C-Br Vibrational Frequency (cm⁻¹) | [Data not available] | [Data not available] |

| C-F Vibrational Frequency (cm⁻¹) | [Data not available] | [Data not available] |

Specific computational and experimental data for this compound were not available in the search results. The table serves as a template for how such data would be presented.

Molecular Dynamics (MD) Simulations for Studying Reaction Dynamics and Stability

Molecular dynamics (MD) simulations can be used to study the dynamic behavior and stability of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, interactions with solvent molecules, and the initial stages of chemical reactions. For instance, MD simulations can be used to assess hydrolysis rates and thermal degradation under various conditions, which is crucial for understanding the compound's stability.

Transition State Analysis and Reaction Pathway Prediction

Computational chemistry plays a vital role in mapping out the potential energy surfaces of reactions involving this compound. By locating and characterizing transition states, chemists can predict the most likely reaction pathways and calculate activation energies. researchgate.net For example, in the hydrofluorination of alkynes, DFT calculations have been used to identify transition state structures and determine that a concerted, though highly asynchronous, process is involved. researchgate.net Such analyses are critical for understanding reaction mechanisms, such as substitution and elimination reactions, that this compound might undergo. quora.com The presence of both bromine and fluorine atoms introduces interesting regioselectivity and stereoselectivity questions that can be addressed through transition state analysis.

Computational Studies on Halogen Effects, Bond Dissociation Energies, and Steric Hindrance

The presence and nature of halogen substituents significantly influence the reactivity of a molecule. Computational studies allow for a systematic investigation of these "halogen effects." core.ac.uk For instance, the electron-withdrawing nature of fluorine and the larger size of bromine can impact the electron density distribution and steric accessibility of the double bond.

Bond Dissociation Energy (BDE) calculations are crucial for predicting the stability of chemical bonds and the likelihood of radical reactions. researchgate.net DFT methods can be employed to calculate the BDE for the C-Br and C-F bonds in this compound, providing insight into which bond is more likely to break under specific conditions. researchgate.netchemrxiv.org Generally, the C-F bond is significantly stronger than the C-Br bond.

Steric hindrance, arising from the spatial arrangement of atoms, can be quantified through computational modeling. rsc.org In this compound, the interplay between the bromine and fluoromethyl groups can influence its conformational preferences and the stereochemical outcome of its reactions. Computational studies on similar molecules have shown that steric repulsion between bulky groups can lead to higher energy conformations and influence reaction selectivity.

Table 3: Comparison of Carbon-Halogen Bond Properties

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~110 |

| C-Br | ~70 |

These are general values and can vary based on the specific molecular environment.

Integration of Computational and Experimental Data in Mechanistic Elucidation

The most powerful approach to understanding chemical systems is the integration of computational and experimental data. core.ac.uk Computational predictions of spectroscopic data, reaction barriers, and product stabilities can be compared with experimental results from NMR, IR, and kinetic studies to build a comprehensive and validated model of the reaction mechanism. core.ac.uk For example, discrepancies between experimental observations and initial theoretical models can guide further computational studies with more sophisticated methods or larger basis sets, ultimately leading to a refined understanding of the chemical processes involved. This synergistic approach is essential for elucidating the complex reactivity of molecules like this compound.

Advanced Applications and Derivatization Strategies in Contemporary Organic Synthesis

2-Bromo-3-fluoroprop-1-ene as a Key Synthon for Complex Organic Molecules

This compound serves as a highly versatile three-carbon (C3) building block, or synthon, in modern organic synthesis. nih.govthieme-connect.com Its synthetic value is derived from the distinct reactivity of its three functional components: a polymerizable carbon-carbon double bond, a vinylic bromine atom suitable for cross-coupling reactions, and an allylic fluorine atom that influences the molecule's reactivity and is a desirable feature in many target structures. This arrangement allows for a programmed, stepwise functionalization, enabling the efficient construction of complex and highly functionalized organic molecules. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. olemiss.edutandfonline.com The ability to introduce a fluoromethyl group alongside other functionalities makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comchemicalbook.com

Utilization in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

The vinylic bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of C-C bond formation. These reactions allow for the introduction of a wide variety of substituents at the C2-position of the propene skeleton.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron reagent, such as a boronic acid or ester. It is known for its mild conditions and tolerance of a broad range of functional groups.

Sonogashira Coupling: To form carbon-carbon triple bonds, the Sonogashira coupling is employed, reacting this compound with a terminal alkyne. tandfonline.comrsc.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is fundamental in the synthesis of enynes, which are important intermediates for more complex structures. rsc.org

Stille Coupling: The Stille reaction uses an organotin reagent to couple with the vinyl bromide. organic-chemistry.orgwikipedia.org A key advantage is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orgwikipedia.orgharvard.edu

Below is a representative table of conditions for these types of cross-coupling reactions.

| Coupling Reaction | Catalyst System | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Pd(OAc)₂, Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, THF | 60-100 °C |

| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | Room Temp to 60 °C |

| Stille | Pd(PPh₃)₄, LiCl | (none required) | THF, DMF | 50-100 °C |

Role in Cyclization and Halofunctionalization Transformations

The alkene moiety in this compound is reactive in various cyclization and halofunctionalization reactions, enabling the rapid construction of cyclic frameworks and densely functionalized acyclic molecules.

Cyclization Reactions: The double bond can act as a 2π component in cycloaddition reactions. For instance, in an intramolecular Diels-Alder reaction of furan (B31954) (IMDAF), halogen substitution on the dienophile can influence the reaction's facility. While dienophile halogenation can sometimes hinder the reaction, the electronic effects of the substituents are critical for controlling the outcome. researchgate.net

Halofunctionalization: This class of reactions involves the addition of a halogen and a second functional group across the double bond. The reaction proceeds via a halonium ion intermediate, which is then opened by a nucleophile. nih.gov For fluorinated alkenes, the regioselectivity of these reactions can be controlled by the electronic influence of the existing fluorine atom. nih.govnih.gov The anti-addition of a halogen and a fluoride (B91410) (halofluorination) is a common transformation. nih.gov These reactions provide a powerful method for creating stereochemically rich, acyclic structures from simple alkenes. researchgate.netconnectjournals.com

Synthesis of Fluorine-Containing Heterocycles and Specialty Chemicals

Fluorine-containing heterocycles are of immense interest in medicinal and agrochemical research. bohrium.comresearchgate.net this compound is a valuable starting material for these targets due to the synthetic handles it possesses, which allow for the construction of various ring systems.

Fluorinated Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound or a functionalized enone with hydrazine. researchgate.netmdpi.com An appropriately substituted derivative of this compound can serve as the three-carbon precursor for the pyrazole (B372694) ring, leading to products with a fluoromethyl or related fluorinated substituent. bohrium.comnih.gov

Fluorinated Isoxazoles: Isoxazoles are often prepared via [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.networktribe.comolemiss.edunsf.govacs.org Alternatively, cyclization-fluorination of O-methyl oximes can yield these heterocycles. olemiss.edu The use of this compound or its derivatives allows for the incorporation of the C-F bond into the final isoxazole (B147169) structure.

Fluorinated Pyridines: The synthesis of fluorinated pyridines can be achieved through various methods, including the Balz-Schiemann reaction on aminopyridines or by building the ring from smaller fluorinated fragments. google.comnih.gov A building block approach using a synthon like 2-bromo-3-fluoropyridine, which could be conceptually derived from this compound, is a viable strategy. enamine.netrsc.org

Design and Preparation of Structurally Modified Derivatives

The synthetic utility of this compound is greatly expanded by its conversion into a variety of structurally modified derivatives, which then serve as new, more complex building blocks. tandfonline.commdpi.com

Key derivatization strategies include:

Cross-Coupling: As detailed in section 6.2, the bromine atom can be replaced with a multitude of aryl, vinyl, or alkyl groups to create a library of substituted fluoroalkenes.

Reactions at the Double Bond: The alkene can be functionalized to introduce new reactive handles. For example, epoxidation would yield a reactive fluorinated epoxide, while dihydroxylation would produce a vicinal diol, a versatile intermediate for further transformations.

Substitution of Fluorine: Although the C-F bond is strong, nucleophilic substitution of the allylic fluorine can be achieved under specific conditions, providing another route to novel derivatives.

Stereoselective Derivatization Strategies

Introducing chirality in a controlled manner is crucial for the synthesis of many active pharmaceutical ingredients. Stereoselective reactions involving this compound allow for the creation of enantioenriched products from this achiral starting material. rsc.orgbeilstein-journals.org

A primary method is the Sharpless Asymmetric Dihydroxylation , which converts the alkene into a chiral vicinal diol with high enantioselectivity. nih.govresearchgate.netwikipedia.org This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. nih.govwikipedia.orgthieme-connect.delucp.net The resulting chiral diol is a versatile intermediate that can be converted into a wide range of other chiral molecules.

| Reaction | Catalyst System | Key Feature | Product |

| Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂-PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) | Creates two adjacent stereocenters | Chiral vicinal diol |

Other strategies for stereoselective derivatization include enantioselective fluorocyclization reactions and the use of chiral auxiliaries to direct the outcome of additions to the double bond. beilstein-journals.org

Applications in Material Science Research (e.g., Polymer Precursors)

The unique combination of a polymerizable alkene and a bromine atom makes this compound a valuable monomer in materials science for the creation of functional fluoropolymers. wikipedia.orgmdpi.comeuropa.eu

Addition Polymerization: It can be used as a monomer or comonomer in radical polymerization. The resulting polymer chain possesses pendant fluoromethyl and bromo groups on alternating carbons. The fluorine content imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.comsubstech.com The bromine atoms serve as sites for post-polymerization modification.

Atom Transfer Radical Polymerization (ATRP): The carbon-bromine bond in this compound can act as an initiator site for ATRP. cmu.edumdpi.comrsc.org This controlled/"living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers and star polymers. cmu.edursc.orgnih.gov The use of brominated initiators is a cornerstone of ATRP, making this monomer particularly suitable for creating advanced polymer structures. mdpi.com

Future Prospects and Emerging Research Frontiers for 2 Bromo 3 Fluoroprop 1 Ene Chemistry

Development of Sustainable and Green Synthetic Protocols

A major thrust in modern chemical synthesis is the development of environmentally benign and sustainable processes. For halogenated compounds like 2-bromo-3-fluoroprop-1-ene, this involves moving away from hazardous reagents and developing more atom-economical reactions.

Future research will likely focus on catalytic, transfer-halogenation reactions that avoid the use of elemental bromine. One emerging concept is the use of "HF shuttling" catalysis, where a catalyst like boron trifluoride etherate (BF₃·OEt₂) facilitates the transfer of HF from a donor molecule to an alkyne. researchgate.netresearchgate.net While demonstrated for hydrofluorination, a similar shuttle-halogenation strategy could be envisioned for bromo-fluorination, providing a greener route to the target compound.

Another sustainable avenue is the exploration of decarboxylative halogenation reactions. nih.govacs.org These methods use carboxylic acids, which are often readily available from renewable sources, as starting materials. Developing a protocol for the halodecarboxylation of a suitable unsaturated carboxylic acid could provide a more sustainable synthesis of this compound compared to traditional methods that may rely on harsh conditions or toxic reagents. nih.govacs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalysts is crucial for controlling the reactivity of this compound and enabling new transformations with high selectivity. Palladium-catalyzed cross-coupling reactions have already shown promise for the derivatization of similar gem-bromofluoroalkenes. mdpi.comresearchgate.net

Future work will likely expand upon these findings, exploring a wider range of catalysts and reaction partners. For instance, optimizing palladium catalysts with specific ligands, such as xantphos, has been shown to be effective for coupling with alkylboronic acids. mdpi.com The table below summarizes optimized conditions for a related system, suggesting a starting point for the development of reactions with this compound.

Table 1: Optimized Conditions for Palladium-Catalyzed Cross-Coupling of a gem-Bromofluoroalkene

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene/H₂O (9:1) |

| Temperature | 80 °C |

This table is based on optimized conditions for the cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene with methyl boronic acid, which yielded the product in nearly quantitative amounts and serves as a model for future explorations. mdpi.com

Furthermore, the development of hypervalent bromine(III) reagents represents a frontier in halogen chemistry. thieme-connect.com These compounds can act as powerful electrophiles and their application in catalysis is an emerging field. Exploring the potential of in situ generated bromine(III) species to mediate novel transformations of this compound could lead to unprecedented reactivity and product scaffolds. thieme-connect.com

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deeper understanding of reaction mechanisms is essential for rational catalyst design and reaction optimization. The integration of experimental studies with computational methods, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction pathways.

For reactions involving fluorinated alkenes, DFT calculations have provided crucial insights into transition states and reaction energetics. researchgate.netchemrxiv.org For example, in BF₃·OEt₂-catalyzed HF shuttling, DFT calculations have elucidated the stepwise mechanism, identified the turnover-limiting step, and explained the observed stereoselectivity. researchgate.net The calculated energy profile for a related hydrofluorination reaction is shown below.

Data derived from DFT calculations on the reaction of fluoroethane (B3028841) and 1-propyne, illustrating the type of mechanistic detail achievable. researchgate.net

Similar integrated approaches will be invaluable for studying the reactions of this compound. For example, mechanistic studies on palladium-catalyzed fluorination have used computational methods to explain issues with regioselectivity, proposing that in situ ligand modification could be responsible for improved outcomes. mit.edu Applying these combined experimental and computational methodologies to the cross-coupling and derivatization reactions of this compound will be key to overcoming synthetic challenges and unlocking its full potential. nih.govmit.edu

Expansion of Synthetic Utility in Functional Material Design

Halogenated alkenes are important monomers and building blocks for functional materials. The presence of both bromine and fluorine in this compound makes it a particularly interesting candidate for the synthesis of advanced polymers and materials with unique properties.

A close analogue, 2-bromo-3,3,3-trifluoro-1-propene, is already used as a monomer in the production of fluoropolymers and as an intermediate for organofluorine compounds. fishersci.ca This precedent strongly suggests that this compound could also serve as a valuable monomer for creating new fluorinated polymers with tailored thermal, chemical, and optical properties.

Furthermore, fluorinated building blocks are often used in the synthesis of materials for electronics and medicinal chemistry. For example, related fluorinated and brominated acetophenones are precursors to pyrazine (B50134) derivatives used in phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs). ossila.com The unique electronic properties conferred by the bromo-fluoro-alkene moiety could be harnessed to design novel ligands for photophysically active metal complexes or to construct functional organic materials.

Unexplored Transformations and Derivatization Pathways

While cross-coupling reactions represent a significant area of research, many other potential transformations of this compound remain unexplored. The compound's structure allows for a variety of potential reactions, including nucleophilic substitution, addition, and elimination reactions.

Future research could focus on exploring these fundamental reaction pathways under novel conditions. For instance, the development of lithiated intermediates, such as the analogous 3-chloro-1-lithiopropene, opens up possibilities for reaction with a wide range of electrophiles, including alkylboronates to form complex allylic alcohols. acs.org Applying this strategy to this compound could provide access to a diverse array of functionalized fluoroallylic compounds.

Additionally, the synthesis of derivatives through reaction at the allylic position offers another frontier. For example, related 2-fluoroallyl amines have been converted into N-benzyl-2-bromo-N-(2-fluoroallyl)acetamides, demonstrating that the fluoroallyl scaffold is robust and can be incorporated into more complex structures. acs.org Exploring cycloaddition reactions, radical additions, and other transformations will undoubtedly expand the synthetic toolbox available for this versatile compound and lead to the discovery of new molecules with interesting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.